(2S)-2-[[2-(2,3-二氢-1H-茚-5-氧基)-9-[(4-苯基苯基)甲基]-6-嘌呤基]氨基]-3-苯基-1-丙醇
描述
科学研究应用
多巴胺受体配体
- 该化合物已被研究为多巴胺受体配体,显示出对 D1 受体的亲和力和选择性。这表明潜在的中枢神经系统应用,特别是在调节多巴胺相关活动方面 (Claudi 等人,1996 年)。
合成和表征研究
- 研究重点是合成和表征相关化合物,突出了化学多功能性和潜在的多种生物活性 (Button 和 Gossage,2003 年)。
抗炎活性
- 一些研究已经确定了与 (2S)-2-[[2-(2,3-二氢-1H-茚-5-氧基)-9-[(4-苯基苯基)甲基]-6-嘌呤基]氨基]-3-苯基-1-丙醇在结构上相关的化合物具有抗炎活性,表明在该领域的潜在治疗应用 (Ren 等人,2021 年)。
PPARgamma 激动剂
- 该化合物的结构类似物已被探索作为 PPARgamma 激动剂,表明其与代谢紊乱和糖尿病治疗相关 (Collins 等人,1998 年)。
合成研究
- 研究还深入探讨了相关化合物的合成方面,提供了对化合物化学性质和改性潜力的见解 (SuamiTetsuo 等人,1956 年)。
D2 样多巴胺受体激动剂
- 已经合成和表征了类似化合物作为 D2 样多巴胺受体激动剂,这可能对治疗神经系统疾病很重要 (Di Stefano 等人,2005 年)。
法医分析
- 该化合物的亲属关系已在法医分析中得到确认,特别是在合成副产物的背景下,指出了其在法医化学中的重要性 (Power 等人,2017 年)。
抗疟疾活性
- 结构相关的化合物显示出抗疟疾活性,表明在抗疟疾药物开发中的潜在应用 (Werbel 等人,1986 年)。
作用机制
Target of Action
QS11, also known as (2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol, primarily targets ARFGAP1 (ADP-ribosylation factor GTPase-activating protein 1) . ARFGAP1 is a protein that promotes the hydrolysis of ARF1-bound GTP, which is required in membrane trafficking and vesicle transport .
Mode of Action
QS11 acts as an inhibitor of ARFGAP1 . It binds to ARFGAP1 and inhibits its function . This inhibition modulates the levels of ARF-GTP, which in turn affects protein trafficking .
Biochemical Pathways
The primary biochemical pathway affected by QS11 is the Wnt/β-catenin signaling pathway . By inhibiting ARFGAP1, QS11 modulates this pathway, leading to an upregulation of β-catenin nuclear translocation . This modulation of the Wnt/β-catenin signaling pathway has downstream effects on cell fate and behavior during embryogenesis, adult tissue homeostasis, and regeneration .
Result of Action
The inhibition of ARFGAP1 by QS11 and the subsequent modulation of the Wnt/β-catenin signaling pathway result in several cellular effects. In vitro, QS11 has shown potent Wnt Synergist activity with little cytotoxicity in HEK293 cells and human primary fibroblast cells . It also reduces the in vitro migration of metastatic human breast cancer cells that overexpress ARFGAP1 .
Action Environment
It is known that the efficacy of qs11 can be enhanced in the presence of wnt-3a conditioned medium .
安全和危害
生化分析
Biochemical Properties
QS11 plays a pivotal role in biochemical reactions by inhibiting the GTPase activating protein of ADP-ribosylation factor 1 (ARFGAP1). This inhibition promotes the hydrolysis of ARF1-bound GTP, which is essential for membrane trafficking and vesicle transport . QS11 interacts with several biomolecules, including ARFGAP1, and modulates the Wnt/β-catenin signaling pathway. The compound has shown potent Wnt synergist activity with little cytotoxicity in HEK293 cells and human primary fibroblast cells .
Cellular Effects
QS11 significantly influences various types of cells and cellular processes. It has been observed to activate the Super (8X)TOPFlash reporter approximately 200-fold in the presence of Wnt-3a conditioned medium . This activation indicates that QS11 enhances the Wnt/β-catenin signaling pathway, which is vital for cell fate determination, proliferation, and migration. Additionally, QS11 has been shown to reduce the migration of metastatic human breast cancer cells .
Molecular Mechanism
At the molecular level, QS11 exerts its effects by binding to and inhibiting ARFGAP1. This inhibition modulates protein trafficking and enhances the Wnt/β-catenin signaling pathway . QS11’s interaction with ARFGAP1 promotes the hydrolysis of ARF1-bound GTP, which is crucial for membrane trafficking and vesicle transport . The compound’s ability to synergize with Wnt-3a and specifically activate the canonical Wnt/β-catenin signaling pathway has been demonstrated both in vitro and in vivo .
Temporal Effects in Laboratory Settings
In laboratory settings, QS11 has shown stability and potent Wnt synergist activity over time. The compound has been observed to activate the Super (8X)TOPFlash reporter significantly in the presence of Wnt-3a conditioned medium . It is recommended to use the solution soon after preparation to avoid long-term storage issues . The temporal effects of QS11 on cellular function have been studied in both in vitro and in vivo models, with consistent results indicating its efficacy in modulating the Wnt/β-catenin signaling pathway .
Dosage Effects in Animal Models
The effects of QS11 vary with different dosages in animal models. In Wnt signaling test models, embryos injected with QS11 and XWnt-8 RNA showed significantly more full and partial double axis formation compared to QS11 or XWnt-8 RNA alone . This indicates that QS11 has a synergistic effect when combined with Wnt-3a.
Metabolic Pathways
QS11 is involved in metabolic pathways that include the modulation of the Wnt/β-catenin signaling pathway. The compound interacts with ARFGAP1, promoting the hydrolysis of ARF1-bound GTP, which is essential for membrane trafficking and vesicle transport .
Transport and Distribution
QS11 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s ability to modulate protein trafficking and enhance the Wnt/β-catenin signaling pathway suggests that it may have specific transport mechanisms within cells .
Subcellular Localization
QS11’s subcellular localization is primarily associated with its role in modulating the Wnt/β-catenin signaling pathway. The compound’s interaction with ARFGAP1 and its ability to enhance protein trafficking suggest that it may localize to specific cellular compartments involved in these processes .
属性
IUPAC Name |
(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]purin-6-yl]amino]-3-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33N5O2/c42-23-31(20-25-8-3-1-4-9-25)38-34-33-35(40-36(39-34)43-32-19-18-28-12-7-13-30(28)21-32)41(24-37-33)22-26-14-16-29(17-15-26)27-10-5-2-6-11-27/h1-6,8-11,14-19,21,24,31,42H,7,12-13,20,22-23H2,(H,38,39,40)/t31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKZLKDGUQWMSX-HKBQPEDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)NC(CC7=CC=CC=C7)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)N[C@@H](CC7=CC=CC=C7)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655225 | |
Record name | (2S)-2-({9-[([1,1'-Biphenyl]-4-yl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)oxy]-9H-purin-6-yl}amino)-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944328-88-5 | |
Record name | (2S)-2-({9-[([1,1'-Biphenyl]-4-yl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)oxy]-9H-purin-6-yl}amino)-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of QS11?
A1: QS11 has been identified as an inhibitor of ADP-ribosylation factor GTPase-activating protein 1 (ARFGAP1). [, ]
Q2: How does QS11's inhibition of ARFGAP1 impact cellular processes?
A2: By inhibiting ARFGAP1, QS11 is believed to modulate protein trafficking. This is supported by its ability to affect the association of perilipin-2 with cytosolic lipid droplets. [] Additionally, QS11's impact on ARFGAP1 influences the Wnt/β-catenin signaling pathway. [, ]
Q3: What is the significance of the Wnt/β-catenin signaling pathway in cellular function?
A3: The Wnt/β-catenin signaling pathway plays a crucial role in regulating cell fate, behavior, and development. Dysregulation of this pathway has been implicated in various diseases, including cancer and neurodegenerative disorders. [, ]
Q4: How does QS11's modulation of the Wnt/β-catenin pathway manifest in cellular responses?
A4: Studies have shown that QS11 can synergize with Wnt-3a ligand, leading to enhanced activation of Wnt/β-catenin signal transduction. [, ] This synergistic effect has been observed to promote the differentiation of embryonic stem cells towards Flk-1 expressing vascular progenitors. []
Q5: What is the molecular formula and weight of QS11?
A5: While the provided text doesn't explicitly state the molecular formula and weight of QS11, it does mention its full chemical name: (2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol. This information can be used to calculate the molecular formula and weight.
Q6: Is there any spectroscopic data available for QS11?
A6: The provided research excerpts do not offer specific spectroscopic data for QS11.
Q7: Have any studies explored the structure-activity relationship (SAR) of QS11?
A7: Yes, there have been studies specifically designed to investigate the SAR of QS11. [] These studies aim to understand how modifications to the chemical structure of QS11 affect its activity, potency, and selectivity.
Q8: What in vitro models have been used to study the effects of QS11?
A8: QS11 has been investigated in various in vitro models, including cell-based assays utilizing mouse embryonic stem cells (mES) and HC11 mouse mammary epithelial cells. [, ]
Q9: Has QS11 demonstrated efficacy in any in vivo models?
A9: Yes, QS11 has shown promising results in preclinical in vivo studies. For instance, it exhibited anticonvulsant activity in rodent models of seizures. []
Q10: What is known about the pharmacokinetic profile of QS11?
A10: Preclinical studies have provided insights into the pharmacokinetic properties of QS11. One study reported that QS11 reached a maximum plasma concentration (Cmax) of 0.315 ± 0.011 µg/mL at a Tmax of 2.0 ± 0.13 hours after administration in an in vivo model. The study also reported an area under the curve (AUC0-∞) value of 4.591 ± 0.163 µg/ml x h and an elimination half-life (T1/2) of 6.28 ± 0.71 hours. []
Q11: Has QS11 been investigated for any therapeutic applications beyond those mentioned?
A11: While most research on QS11 has focused on its potential in regenerative medicine and as an anticonvulsant, there are indications it may have other applications. For example, one study suggested its potential use in inhibiting the growth of ARFGAP overexpressing breast cancer cells due to its ARFGAP inhibitory properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。